Cas no 17190-29-3 (3-Phenyl-3-hydroxypropanenitrile)

3-Phenyl-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-3-phenylpropanenitrile
- 3-Hydroxy-3-Phenyl-Propionitrile
- 3-Phenyl-3-hydroxypropanenitrile
- 1-phenyl-2-cyanoethanol
- 3-Hydroxy-3-phenylpropionitrile
- 3-phenyl-3-hydroxypropanecarbonitrile
- Hydracrylonitrile,3-phenyl
- β-Hydroxy-benzenepropanenitrile
- 3-Phenyl-hydracrylonitrile
- Phenylacetaldehyde cyanohydrin
- β-Hydroxybenzenepropanenitrile
- β-Hydroxybenzenepropiononitrile
- 3-Phenyl-2-hydroxypropiononitrile
- 2-Hydroxy-3-phenylpropiononitrile
- 3-Phenyl-3-hydroxypropiononitrile
- 3-Hydroxy-3-phenylpropiononitrile
- Hydracrylonitrile, 3-phenyl-
- beta-Hydroxybenzenepropanenitrile
- HILDHWAXSORHRZ-UHFFFAOYSA-N
- Benzenepropanenitrile, .beta.-hydroxy-
- HILDHWAXSORHRZ-UHFFFAOYSA-
- 3-hydroxy-3-phenyl-propanenitrile
- 3-oxidanyl-3-phenyl-propanenitrile
- Benzenepropanenitrile,
- A-hydroxy-
- 3-Hydroxy-3
- BENZENEPROPANENITRILE, B-HYDROXY-
- AKOS012074258
- CS-W018207
- CHEBI:189864
- SB34228
- DTXSID90938065
- MFCD00544189
- beta-hydroxy-benzenepropanenitrile
- A811364
- 3-Hydroxy-3-phenylpropanenitrile #
- J-010777
- EN300-1255299
- Propionitrile, 3-hydroxy-3-phenyl-
- SCHEMBL1546683
- FT-0673783
- InChI=1/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
- AB1470
- CHEMBL3546293
- DS-15240
- 17190-29-3
-
- MDL: MFCD00544189
- インチ: 1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
- InChIKey: HILDHWAXSORHRZ-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])(C([H])([H])C#N)C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.112 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 306-307 °C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.5420(lit.)
- PSA: 44.02000
- LogP: 1.63368
- じょうきあつ: No data available
- ようかいせい: 未確定
3-Phenyl-3-hydroxypropanenitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
3-Phenyl-3-hydroxypropanenitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Phenyl-3-hydroxypropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A905033-100mg |
3-Hydroxy-3-phenylpropanenitrile |
17190-29-3 | 97% | 100mg |
$36.0 | 2024-04-22 | |
TRC | P335140-2g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 2g |
$ 305.00 | 2023-09-06 | ||
Ambeed | A905033-5g |
3-Hydroxy-3-phenylpropanenitrile |
17190-29-3 | 97% | 5g |
$303.0 | 2024-04-22 | |
TRC | P335140-5g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 5g |
$747.00 | 2023-05-17 | ||
Apollo Scientific | OR2846-250mg |
3-Hydroxy-3-phenylpropionitrile |
17190-29-3 | 98% | 250mg |
£27.00 | 2025-03-21 | |
Alichem | A019120047-5g |
3-Hydroxy-3-phenylpropanenitrile |
17190-29-3 | 95% | 5g |
323.44 USD | 2021-06-16 | |
Chemenu | CM250280-5g |
3-Hydroxy-3-phenylpropanenitrile |
17190-29-3 | 95% | 5g |
$303 | 2021-06-16 | |
Apollo Scientific | OR2846-1g |
3-Hydroxy-3-phenylpropionitrile |
17190-29-3 | 98% | 1g |
£95.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HA101-1g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 97% | 1g |
818.0CNY | 2021-07-17 | |
abcr | AB245004-1 g |
3-Hydroxy-3-phenylpropionitrile |
17190-29-3 | 1g |
€290.90 | 2023-04-27 |
3-Phenyl-3-hydroxypropanenitrile 関連文献
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Peipei Sun,Baochuan Shi J. Chem. Res. (S) 1999 318
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Robert A. Hill,Marie Claire Parker Nat. Prod. Rep. 2002 19 6-iv
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3. Reductive and oxidative cleavage of 5-phenyl-Δ2-isoxazoline-3-carboxylic acidG. S. King,P. D. Magnus,H. S. Rzepa J. Chem. Soc. Perkin Trans. 1 1972 437
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Chen Chen,Lingyu Kong,Tanyu Cheng,Ronghua Jin,Guohua Liu Chem. Commun. 2014 50 10891
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5. PbCl2/Ga bimetal redox system-mediated carbon–carbon bond formation reactions between carbonyl compounds and ethyl trichloroacetate and iodoacetonitrileXiao-Lin Zhang,Ying Han,Wen-Tian Tao,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1995 189
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Giorgio Facchetti,Raffaella Gandolfi,Marco Fusè,Daniele Zerla,Edoardo Cesarotti,Michela Pellizzoni,Isabella Rimoldi New J. Chem. 2015 39 3792
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Daijun Zheng,Yasuhisa Asano Green Chem. 2020 22 4930
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8. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitrilesZhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931
-
9. Biotransformations of benzoylacetonitrile with the fungus Curvularia lunata: highly diastereo- and enantioselective synthesis of α-alkyl β-hydroxy nitriles and γ-amino alcoholsVicente Gotor,Juan R. Dehli,Francisca Rebolledo J. Chem. Soc. Perkin Trans. 1 2000 307
3-Phenyl-3-hydroxypropanenitrileに関する追加情報
Recent Advances in the Study of 3-Phenyl-3-hydroxypropanenitrile (CAS: 17190-29-3) in Chemical Biology and Pharmaceutical Research
3-Phenyl-3-hydroxypropanenitrile (CAS: 17190-29-3) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of neurology and oncology. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 3-Phenyl-3-hydroxypropanenitrile is its role as a precursor in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs have shown promise in treating conditions such as epilepsy, anxiety, and chronic pain. Recent research has demonstrated that modifications to the 3-Phenyl-3-hydroxypropanenitrile structure can enhance the bioavailability and efficacy of these analogs, opening new avenues for therapeutic development.
In addition to its neurological applications, 3-Phenyl-3-hydroxypropanenitrile has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies suggest that these derivatives may induce apoptosis via the mitochondrial pathway, making them attractive candidates for further preclinical evaluation.
The synthesis and optimization of 3-Phenyl-3-hydroxypropanenitrile derivatives have also been a focus of recent research. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is critical for ensuring the safety and efficacy of potential drugs. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions that underlie its biological effects.
Despite these promising developments, challenges remain in the clinical translation of 3-Phenyl-3-hydroxypropanenitrile-based therapies. Issues such as metabolic stability, toxicity, and drug delivery need to be addressed in future studies. However, the growing body of research underscores the potential of this compound as a versatile building block in medicinal chemistry.
In conclusion, 3-Phenyl-3-hydroxypropanenitrile (CAS: 17190-29-3) continues to be a subject of intense research in the chemical biology and pharmaceutical fields. Its diverse applications, from neurological disorders to cancer therapy, highlight its importance as a key intermediate in drug discovery. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical use.
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